

Navigating Peptide Design: A Technical Guide to N-Boc-2-Aminoisobutyric Acid

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Compound of Interest		
	N-((1,1-	
Compound Name:	dimethylethoxy)carbonyl)-2-	
	methyl-alanine	
Cat. No.:	B558749	Get Quote

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) stands out for its unique conformational constraints. This technical guide provides an in-depth overview of its core properties, experimental handling, and applications, empowering researchers to leverage its full potential in their work.

Core Physicochemical Properties

N-Boc-2-aminoisobutyric acid is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The tert-butoxycarbonyl (Boc) protecting group on the amino terminus facilitates its use in solid-phase and solution-phase peptide synthesis.

Property	Value
CAS Number	30992-29-1[1][2][3][4]
Molecular Formula	C9H17NO4[1][2][4]
Molecular Weight	203.24 g/mol [1][4]

Experimental Protocols



The effective use of Boc-Aib-OH in research and development hinges on standardized experimental protocols. Below are methodologies for its incorporation into peptide chains and the subsequent removal of the Boc protecting group.

Protocol 1: Peptide Coupling of Boc-Aib-OH

This protocol outlines the standard procedure for coupling Boc-Aib-OH to a resin-bound peptide chain using a carbodiimide activator.

Materials:

- Boc-Aib-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Resin-bound peptide with a free amino group
- Shaker vessel
- Filtration apparatus

Procedure:

- In a clean reaction vessel, dissolve Boc-Aib-OH (2 equivalents relative to the resin loading) and HOBt (2 equivalents) in DMF.
- Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
- Add the activated Boc-Aib-OH solution to the resin-bound peptide.
- Agitate the mixture on a shaker for 2-4 hours at room temperature.
- Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.



- Once the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol.
- Dry the resin under vacuum.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to allow for the subsequent coupling of the next amino acid.

Materials:

- Boc-protected peptide-resin
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane, water), if required for sensitive residues
- Filtration apparatus

Procedure:

- Swell the Boc-protected peptide-resin in DCM for 20-30 minutes.
- Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.
- Agitate the mixture for 30 minutes at room temperature.
- Filter the resin and wash it thoroughly with DCM to remove the cleaved Boc group and excess TFA.
- Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
- Wash the resin again with DCM and proceed to the next coupling step.



Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as N-Boc-2-aminoisobutyric acid, into a growing peptide chain during solid-phase peptide synthesis.



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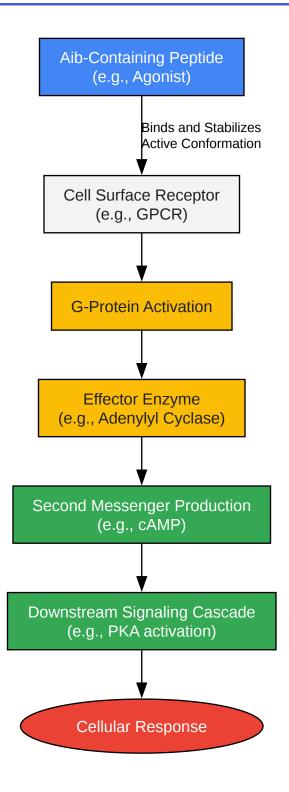
Solid-Phase Peptide Synthesis Cycle

Signaling Pathway Implications

While N-Boc-2-aminoisobutyric acid itself is a synthetic building block and not directly involved in natural signaling pathways, its incorporation into peptides can have profound effects on their biological activity. The conformational rigidity imparted by the gem-dimethyl group of the Aib residue can lock a peptide into a specific secondary structure, such as a helix. This can enhance binding to target receptors or enzymes, thereby modulating their signaling pathways. For instance, stabilizing a helical conformation in a peptide agonist could lead to prolonged receptor activation and downstream signaling.

The following diagram illustrates a generalized signaling pathway that can be influenced by a peptide containing Aib.





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Modulation of a G-Protein Coupled Receptor Pathway



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